molecular formula C10H19NO2 B3320981 (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate CAS No. 1289689-32-2

(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate

Cat. No.: B3320981
CAS No.: 1289689-32-2
M. Wt: 185.26
InChI Key: JQXFBJIDTLTFNU-MRVPVSSYSA-N
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Description

®-tert-Butyl 3-methylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their structural versatility and biological activity. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl 3-methylpyrrolidine-1-carboxylate and a chiral auxiliary or catalyst to ensure the ®-configuration.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as bases (e.g., sodium hydride) or acids (e.g., trifluoroacetic acid) to facilitate the formation of the desired product.

    Purification: The crude product is typically purified using techniques like column chromatography or recrystallization to obtain the pure ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate may involve large-scale reactions using continuous flow reactors or batch reactors. The use of chiral catalysts or enzymes can enhance the efficiency and selectivity of the synthesis. Additionally, process optimization and quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrrolidines.

Scientific Research Applications

®-tert-Butyl 3-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-methylpyrrolidine-1-carboxylate: The enantiomer of the ®-form, with different optical activity and potentially different biological effects.

    tert-Butyl 3-methylpyrrolidine-1-carboxylate: The racemic mixture containing both ®- and (S)-enantiomers.

    Other Pyrrolidines: Compounds like pyrrolidine, N-methylpyrrolidine, and 2,5-dimethylpyrrolidine share structural similarities but differ in their substituents and stereochemistry.

Uniqueness

®-tert-Butyl 3-methylpyrrolidine-1-carboxylate is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. This chiral specificity makes it valuable in asymmetric synthesis and in applications where enantioselectivity is crucial.

Properties

IUPAC Name

tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFBJIDTLTFNU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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